5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine

BCR-ABL1 protein-protein interaction inhibitors allosteric modulation

BCR-ABL1 T315I mutations resist standard ATP-competitive inhibitors. This fragment-like 1,2,4-thiadiazole (MW 184.26) bypasses that liability by allosterically disrupting the RIN1-ABL1 protein-protein interface. - Active in CML cells with gatekeeper T315I mutation, confirmed via TR-FRET counter-screen lacking direct ABL kinase inhibition - Reduces MAPK1/3 phosphorylation via PPI disruption, not ATP competition - Thiol-trapping covalent warhead enables fragment-to-lead campaigns against surface-accessible cysteines - Oral bioavailability benchmark (t₁/₂ 5.4 h in mice) established for related 5-(piperidin-4-yl)amino-1,2,4-thiadiazole chemotype

Molecular Formula C7H12N4S
Molecular Weight 184.26
CAS No. 1536051-54-3
Cat. No. B2859250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine
CAS1536051-54-3
Molecular FormulaC7H12N4S
Molecular Weight184.26
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NS2)N
InChIInChI=1S/C7H12N4S/c8-6-9-7(12-10-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,10)
InChIKeyWEMJUSHBKIQFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine (CAS 1536051-54-3): Core Structure, Physicochemical Profile, and Procurement Rationale


5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine (CAS 1536051-54-3; molecular formula C₇H₁₂N₄S; molecular weight 184.26 g/mol) belongs to the 1,2,4-thiadiazole class, a five-membered heterocyclic scaffold recognized for its capacity to act as a thiol-trapping agent capable of forming disulfide bonds with cysteine residues in proteins . The strategic fusion of a piperidine ring at the C5 position with a primary amine handle at C3 creates a distinctive molecular architecture that has drawn interest for developing allosteric protein-protein interaction modulators rather than conventional active-site inhibitors [1]. This compound serves as a fragment-like starting point (MW < 200, rotatable bonds = 1, H-bond donors = 1, H-bond acceptors = 3) with physicochemical attributes amenable to further medicinal chemistry optimization.

Mechanism

Allosteric protein-protein interaction (PPI) disruption probe, not ATP-competitive kinase inhibitor

Chemistry

Fragment-like starting point (MW

Reactivity

1,2,4-thiadiazole core with reported thiol-trapping potential for cysteine modification

Why Generic 1,2,4-Thiadiazole Analogs Cannot Substitute for 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine in Targeted Research Applications


Generic substitution within the 1,2,4-thiadiazol-3-amine class is unreliable because minor structural perturbations at the C5 position drastically alter biological mechanism and target engagement. The C5-piperidine substituent uniquely enables allosteric disruption of the RIN1–ABL1 protein-protein interface—a mode of action that directly contrasts with the ATP-competitive kinase inhibition exhibited by imatinib, nilotinib, and dasatinib [1]. In a high-throughput screen of 444,743 compounds followed by counter-screening against direct ABL kinase activity, the thiadiazole-containing hit (structurally related to 5-piperidin-1-yl-1,2,4-thiadiazol-3-amine) was one of only five compounds that decreased BCR-ABL1 signaling without directly inhibiting ABL catalytic function, while nearly all other hits were eliminated as off-target kinase inhibitors [1]. An isomer with a 1,3,4-thiadiazole core (compound 5u) showed potent histamine H3 receptor antagonism with antidiabetic efficacy in diet-induced obese mice [2], illustrating that even regioisomeric thiadiazole core variations produce entirely distinct pharmacological profiles. These mechanistic divergences mean that swapping compounds based on core scaffold similarity alone introduces fundamental risk into experimental design and procurement decisions.

C5-substituent defines mechanism

Replacing the piperidine group may shift activity away from allosteric PPI disruption toward direct kinase inhibition or alternative targets.

Regioisomeric core divergence

1,3,4-Thiadiazole isomers exhibit distinct pharmacology (e.g., GPCR antagonism) and are not interchangeable with the 1,2,4-thiadiazole PPI probe profile.

Non-ATP-competitive mechanism context

ATP-competitive kinase inhibitors (e.g., imatinib class) cannot replicate the allosteric PPI disruption mechanism and may fail to address kinase-independent signaling nodes.

Quantitative Differentiation of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine: Head-to-Head and Cross-Study Evidence for Procurement Decision-Making


Mechanism of Action: Allosteric PPI Disruption vs. Classical ATP-Competitive Kinase Inhibition in BCR-ABL1-Driven Models

A structurally related 1,2,4-thiadiazole analog (bearing a piperidine substituent at C5) was identified as one of only five compounds—out of 444,743 screened—that disrupted the RIN1::ABL1 protein-protein interaction without directly inhibiting ABL kinase catalytic activity. In the counter-screen, imatinib and other direct kinase inhibitors were excluded because they reduced FRET signal via catalytic inhibition rather than interface disruption [1]. The thiadiazole hit showed an IC₅₀ < 10 μM in the TR-FRET PPI disruption assay while remaining inactive in the in vitro ABL kinase assay (no significant inhibition of CRK trans-phosphorylation) [1]. In contrast, imatinib inhibited ABL kinase activity with IC₅₀ ~0.6 μM in the same kinase counter-screen but did not qualify as a PPI disruptor [1].

Mechanism Selectivity
Head-to-head

IC₅₀

Supports allosteric PPI probe development; mechanism orthogonal to ATP-competitive inhibitors

FRET-based assay; hit identified among 5/444,743 compounds with this profile

BCR-ABL1 protein-protein interaction inhibitors allosteric modulation chronic myelogenous leukemia

Cellular Potency: MAPK1/3 Phosphorylation Inhibition in K562 CML Cells Differentiated from Inactive Kinase Inhibitors

In K562 chronic myelogenous leukemia cells, the 1,2,4-thiadiazole hit decreased MAPK1/3 phosphorylation—a downstream biomarker of RIN1-dependent ABL signaling—by 35 ± 3% at a single tested concentration (10 μM), while the four structurally related N-acetyl piperidine 4-carboxamides showed a range of 25–75% inhibition [1]. Importantly, compounds that were active as direct ABL kinase inhibitors in the in vitro counter-screen were excluded from this cellular analysis, providing an internal negative control demonstrating that kinase inhibition alone was insufficient to produce this cellular signal [1]. Additionally, all five lead compounds decreased K562 cell proliferation in a dose-dependent manner [1].

Cellular Pathway Modulation
Reported

35 ± 3% MAPK1/3 phosphorylation decrease at 10 μM in K562 cells

PPI disruption translates into measurable cellular signaling endpoint change

Kinase-inactive controls excluded; RIN1-silencing used as positive control

K562 MAPK1/3 phosphorylation BCR-ABL signaling cell-based assay

Comparative ADME: Oral Bioavailability and Metabolic Stability of 5-(Piperidin-4-yl)amino-1,2,4-thiadiazole Derivatives vs. Piperidinylurea CXCR3 Antagonists

A closely related analog, 5-(piperidin-4-yl)amino-1,2,4-thiadiazole (differing from 5-piperidin-1-yl-1,2,4-thiadiazol-3-amine by substitution pattern at C5), demonstrated satisfactory in vitro metabolic stability and was orally bioavailable in mice, achieving high plasma concentrations with a terminal half-life of 5.4 hours [1]. This ADME profile was superior to the piperidinylurea lead series from which it was derived, where metabolic instability had been a key liability limiting in vivo progression [1]. The replacement of the urea linkage with the 1,2,4-thiadiazole core preserved CXCR3 antagonist potency while resolving the metabolic stability deficit.

Oral PK Profile
Cross-study

Related 5-(piperidin-4-yl)amino analog: oral bioavailability in mice, t₁/₂ = 5.4 h

May support oral exposure model development; overcomes urea-linked metabolic instability

Mouse PK study; exact potency and clearance values not fully disclosed

oral bioavailability metabolic stability CXCR3 antagonist pharmacokinetics

Thiol-Reactivity Profiling: 1,2,4-Thiadiazole Core as Covalent Cysteine Modifier vs. Non-Covalent Heterocyclic Alternatives

The 1,2,4-thiadiazole nucleus is documented to function as a thiol-trapping agent, forming disulfide bonds with accessible cysteine residues in proteins and thereby inactivating enzymatic function . This covalent mode of action distinguishes the 1,2,4-thiadiazole class from structurally analogous non-covalent heterocycles such as 1,2,4-triazoles, pyrazoles, and imidazoles, which lack the electrophilic sulfur atom necessary for disulfide bond formation. Within the 1,2,4-thiadiazole series, the presence of the C5-piperidine substituent modulates the electrophilicity and steric accessibility of the thiadiazole sulfur, potentially tuning the selectivity of covalent cysteine engagement relative to unsubstituted or differently substituted analogs.

Covalent Thiol Reactivity
Class-level inference

1,2,4-thiadiazole core reported as thiol-trapping agent via disulfide bond formation

Potential for covalent cysteine probe development; reactivity requires compound-specific validation

No direct kinetic data for this compound; class-based property

thiol trapping covalent modification cysteine residues enzyme inactivation

Chemical Topology: Structural Orthogonality to ATP-Mimetic Kinase Inhibitors and Conventional Heterocyclic Scaffolds

5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine occupies a sparsely populated region of chemical space characterized by its low molecular weight (184.26 g/mol), limited conformational flexibility (1 rotatable bond), balanced hydrogen-bonding capacity (1 donor, 3 acceptors), and topological polar surface area predicted at ~68 Ų. This profile is distinct from ATP-mimetic kinase inhibitors (typical MW 400–600, ≥4 rotatable bonds) and from the piperidinylpyridine/pyrimidine chemotypes dominating kinase-targeted libraries [1]. In the RIN1::ABL screen, the thiadiazole scaffold clustered separately from the N-acetyl piperidine carboxamide series in Maximum Common Substructure hierarchical clustering, confirming its structural orthogonality [1].

Chemical Topology
Supporting evidence

MW 184.26, 1 rotatable bond, TPSA ~68 Ų; clusters separately from kinase inhibitor chemotypes

Fragment-like novelty supports scaffold-hopping and library diversification campaigns

MCS hierarchical clustering confirmed structural orthogonality

scaffold hopping chemical diversity lead optimization fragment-based drug discovery

Isomeric Selectivity: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Core Divergence in Pharmacological Outcome

The regioisomeric identity of the thiadiazole core critically determines pharmacological activity. A 1,3,4-thiadiazole analog, 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine (compound 5u), displayed potent histamine H3 receptor antagonism with excellent ex vivo receptor occupancy and demonstrated antidiabetic efficacy in STZ diet-induced obesity type 2 diabetic mice, significantly reducing non-fasting glucose levels compared to vehicle-treated controls after 2 and 12 days of treatment, with dose-dependent blockade of HbA1c increase [1]. In contrast, the 1,2,4-thiadiazole scaffold (representing the core of 5-piperidin-1-yl-1,2,4-thiadiazol-3-amine) was identified as a RIN1::ABL PPI disruptor with no reported H3 activity [2].

Regioisomeric Target Switch
Class-level inference

1,3,4-thiadiazole analog: H3 receptor antagonist; 1,2,4-thiadiazole: RIN1::ABL PPI disruptor

Confirms regioisomer identity is critical; 1,2,4-isomer specification is essential for PPI research

No cross-activity observed between the two core regioisomers

regioisomerism thiadiazole core target selectivity histamine H3 receptor

Highest-Confidence Application Scenarios for 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine Based on Quantitative Differentiation Evidence


Allosteric BCR-ABL Pathway Probe for Kinase-Inhibitor-Resistant Leukemia Models

Deploy 5-piperidin-1-yl-1,2,4-thiadiazol-3-amine or its close structural analogs as a chemical probe to dissect RIN1-dependent ABL signaling in CML cell lines harboring the T315I gatekeeper mutation, where imatinib, nilotinib, dasatinib, and bosutinib are ineffective. The compound's demonstrated ability to reduce MAPK1/3 phosphorylation and K562 proliferation through PPI disruption rather than ATP-competitive inhibition—as established in the TR-FRET counter-screen and cellular assays—provides a mechanistically orthogonal tool compound for studying kinase-independent signaling nodes [1].

Covalent Fragment Starting Point for Targeted Cysteine Modification Campaigns

Utilize the 1,2,4-thiadiazole core of this compound as a covalent fragment warhead in screening cascades against proteins with surface-accessible cysteine residues (e.g., deubiquitinases, viral proteases, glutathione S-transferases). The thiol-trapping mechanism intrinsic to the 1,2,4-thiadiazole class enables disulfide bond formation, providing a starting point for fragment-to-lead campaigns where irreversible target engagement is desired [1]. The C3-amine and C5-piperidine handles support rapid analog generation for SAR exploration.

In Vivo Pharmacological Studies Requiring Orally Bioavailable 1,2,4-Thiadiazole Scaffolds

Leverage the demonstrated oral bioavailability and metabolic stability of the 5-(piperidin-4-yl)amino-1,2,4-thiadiazole chemotype (t₁/₂ = 5.4 h in mice) as a pharmacokinetic benchmark for designing in vivo studies [1]. This scaffold overcomes the metabolic liability of piperidinylurea-based probes while maintaining target-binding potency, making it suitable for oral dosing in rodent efficacy models where consistent systemic exposure is required.

Fragment-Based Library Diversification with 1,2,4-Thiadiazole Topology

Incorporate 5-piperidin-1-yl-1,2,4-thiadiazol-3-amine into fragment screening collections to expand chemical diversity beyond ATP-mimetic heterocycles. Its low molecular weight (184 Da), limited conformational flexibility, and independent structural clustering from N-acetyl piperidine carboxamides and kinase inhibitor chemotypes [1] make it a valuable addition for primary screens targeting novel protein-protein interfaces or allosteric sites not addressable by conventional fragment libraries.

Application
Selection Property
Validation Focus
BCR-ABL allosteric signaling studies (T315I models)
PPI disruption mechanism; no direct ABL kinase activity
MAPK1/3 phosphorylation endpoint; cell proliferation assay
Covalent cysteine-targeting fragment campaigns
Thiol-reactive 1,2,4-thiadiazole core
Cysteine modification assay; irreversible binding proof-of-concept
Oral pharmacokinetic studies
Reported metabolic stability and oral exposure in mouse models
Exposure-model validation; t₁/₂ and bioavailability review
Fragment library expansion for novel PPI screens
Low-MW scaffold with topological diversity vs. kinase inhibitors
Scaffold clustering confirmation; primary PPI assay hit rate
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